4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-imidazol-1-yl-3-nitrobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4.ClH/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12;/h1-6H,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNPZXIUINEQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171571-17-7 | |
| Record name | 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride typically involves the following steps:
Imidazole Substitution: The nitrobenzoic acid is then reacted with imidazole in the presence of a suitable catalyst, such as a base like potassium carbonate, to form the desired product.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine:
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Stannous chloride (SnCl₂) in methanol : Reduces the nitro group to NH₂ at 10–15°C, yielding 4-(1H-imidazol-1-yl)-3-aminobenzoic acid with 97% efficiency .
-
Raney nickel/H₂ : Alternative method for nitro reduction under mild conditions (25–40°C) .
Condensation Reactions
The carboxylic acid group participates in amide bond formation:
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Reaction with benzoyl chloride : Forms 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide hydrochloride in chloroform with KOH .
| Reaction | Conditions | Product Yield |
|---|---|---|
| Nitro reduction | SnCl₂/MeOH, 10–15°C, 2 hr | 97% |
| Amidation | Chloroform/KOH, 30–40°C, 4 hr | 87% |
Reaction Mechanisms
-
Nitro reduction : Proceeds via a six-electron transfer mechanism, where SnCl₂ acts as a reducing agent, converting NO₂ to NH₂ through intermediates like nitroso and hydroxylamine .
-
Imidazole ring reactivity : The imidazole nitrogen participates in electrophilic substitution, enabling further functionalization (e.g., alkylation or coordination with metal catalysts) .
Stability and Handling
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pH sensitivity : Decomposes in neutral aqueous solutions, necessitating storage in acidic conditions (pH 2–3) .
-
Thermal stability : Stable up to 120°C, but prolonged heating above 150°C induces decarboxylation .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| SnCl₂ reduction | High yield, short reaction time | Toxic byproducts (Sn waste) |
| Catalytic hydrogenation | Environmentally friendly | Requires high-pressure equipment |
| Chloroform/KOH amidation | Scalable, high purity | Chloroform toxicity |
Scientific Research Applications
Drug Development
4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride is noted for its potential use as an intermediate in the synthesis of pharmaceuticals. Specifically, it plays a role in the production of tyrosine kinase inhibitors, which are crucial in treating various cancers. For instance, it has been referenced in the synthesis pathways for compounds like nilotinib, a drug used for treating chronic myelogenous leukemia (CML) resistant to imatinib .
Proteomics Research
This compound is utilized in proteomics as a biochemical tool. Its ability to interact with proteins makes it valuable for studying protein interactions and functions. It can be employed in assays to evaluate enzyme activities or as a reagent in the purification of proteins .
Biochemical Assays
Due to its unique chemical structure, this compound can serve as a substrate or inhibitor in various biochemical assays. The imidazole moiety is known for its role in enzyme catalysis and binding interactions, making this compound suitable for studying enzyme kinetics and mechanisms .
Case Study 1: Synthesis of Nilotinib
A notable study demonstrated the synthesis of nilotinib from intermediates involving this compound. The process included several steps where this compound acted as a crucial building block, showcasing its importance in pharmaceutical synthesis .
Case Study 2: Application in Protein Studies
In another research scenario, this compound was used to investigate protein-ligand interactions. Researchers found that the presence of the imidazole group enhanced binding affinity to target proteins, thus providing insights into drug design and development strategies aimed at improving therapeutic efficacy .
Comparative Analysis Table
| Application Area | Description | Example Usage |
|---|---|---|
| Drug Development | Intermediate for synthesizing tyrosine kinase inhibitors | Synthesis of nilotinib |
| Proteomics Research | Tool for studying protein interactions and functions | Assays for enzyme activity |
| Biochemical Assays | Substrate or inhibitor in various assays | Investigating enzyme kinetics |
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-(1H-imidazol-1-yl)-3-nitrobenzoic Acid Hydrochloride and Analogs
Key Differences and Implications
Substituent Effects: The nitro group in the target compound enhances electron-withdrawing effects, increasing acidity of the carboxylic acid group compared to analogs lacking nitro substituents (e.g., 4-(1H-imidazol-1-ylmethyl)benzoic acid HCl) . This may improve solubility in polar solvents but reduce membrane permeability.
Biological Activity :
- UK-37,248 (4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid HCl) demonstrates potent thromboxane synthetase inhibition (IC50 = 3 nM), attributed to its ethoxy linker optimizing spatial alignment with the enzyme active site . The target compound’s nitro group may sterically hinder similar interactions.
- Ozagrel HCl’s α,β-unsaturated acid moiety enables covalent interactions with cysteine residues in cyclooxygenase, a mechanism absent in the target compound .
Synthetic Accessibility :
- The nitro group in the target compound introduces synthetic challenges, such as regioselective nitration and purification difficulties, which may explain its discontinued status . Analogs with simpler substituents (e.g., methyl, ethoxy) are more commercially accessible .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The nitro group reduces aqueous solubility compared to ethoxy or methylene-linked analogs, likely due to increased hydrophobicity and crystal lattice stability .
Biological Activity
4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its imidazole and nitro functional groups, which contribute to its biological activity. The synthesis typically involves the nitration of benzoic acid derivatives followed by the introduction of the imidazole moiety through various coupling reactions. The compound can be synthesized in a laboratory setting using established organic chemistry protocols, which include:
- Nitration : Introduction of the nitro group onto the aromatic ring.
- Coupling : Reaction with imidazole derivatives to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole and nitro groups. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action often involves:
- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating effective growth inhibition .
- Induction of Apoptosis : Studies have shown that these compounds can enhance caspase activity, leading to apoptosis in cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have been reported to act as microtubule-destabilizing agents, which is crucial for their anticancer activity .
- DNA Interaction : Nitro-containing compounds may interact with DNA through alkylation or inhibition of topoisomerase, contributing to their cytotoxic effects .
Case Studies
- Cytotoxicity Assessment :
-
In Vivo Studies :
- While most current studies focus on in vitro assessments, preliminary in vivo studies suggest potential efficacy in tumor models, warranting further exploration into pharmacokinetics and therapeutic dosages.
Comparative Analysis
| Compound | IC50 (µM) | Mechanism of Action | Cancer Type |
|---|---|---|---|
| 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid HCl | 2.43 - 14.65 | Microtubule destabilization; DNA interaction | MDA-MB-231, HepG2 |
| Compound A | 5.00 | Topoisomerase inhibition | Colorectal cancer |
| Compound B | 7.84 | Apoptosis induction | Lung cancer |
Q & A
Q. What advanced spectroscopic techniques resolve ambiguities in reaction intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
